Acide 4'-acétoxybiphényl-4-carboxylique

Vue d'ensemble

Description

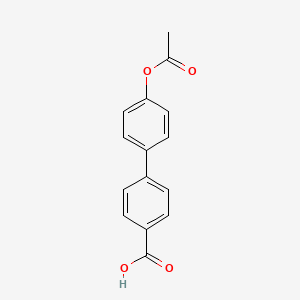

4'-Acetoxy-biphenyl-4-carboxylic acid is a chemical compound belonging to the biphenyl family, characterized by its two benzene rings connected by a single bond. This compound is notable for its acetoxy group (-OAc) attached to the fourth carbon of one benzene ring and a carboxylic acid group (-COOH) attached to the fourth carbon of the other benzene ring. It is a versatile compound used in various scientific and industrial applications.

Applications De Recherche Scientifique

4'-Acetoxy-biphenyl-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of biphenyl derivatives.

Biology: The compound can be used as a probe in biological studies to investigate the interaction of biphenyl derivatives with biological molecules.

Industry: It is used in the manufacture of polymers and other materials that require specific chemical properties.

Mécanisme D'action

Target of Action

The primary target of 4’-Acetoxy-biphenyl-4-carboxylic acid is the formation of thermotropic copolyesters, specifically those based on polyethylene terephthalate (PET) and 4’-hydroxy-biphenyl-4-carboxylic acid (HBCA) . The compound acts as a co-monomer in the synthesis of these copolyesters .

Mode of Action

4’-Acetoxy-biphenyl-4-carboxylic acid interacts with its targets through a process known as melt polycondensation . This process involves the reaction of bis (2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid as co-monomers with Sb2O3 as a catalyst .

Biochemical Pathways

The biochemical pathways affected by 4’-Acetoxy-biphenyl-4-carboxylic acid are primarily related to the synthesis of thermotropic copolyesters . The compound contributes to the formation of copolymers containing 20–80 mol% of HBCA units .

Pharmacokinetics

It’s important to note that the compound is used in the synthesis of polymers, and its bioavailability would likely depend on the specific conditions of the synthesis process .

Result of Action

The action of 4’-Acetoxy-biphenyl-4-carboxylic acid results in the formation of novel copolyesters that possess increased heat resistance and form nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation is accompanied by transition to non-Newtonian characteristics of the melt flow, as well as an equalization of storage and loss moduli values .

Action Environment

The action, efficacy, and stability of 4’-Acetoxy-biphenyl-4-carboxylic acid are influenced by various environmental factors. For instance, the temperature and pressure conditions during the melt polycondensation process can affect the formation of the copolyesters . Additionally, the presence of a catalyst (Sb2O3) is necessary for the reaction to occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4'-Acetoxy-biphenyl-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the acetylation of biphenyl-4-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar acetylation reactions but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4'-Acetoxy-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce 4'-acetoxy-biphenyl-4-carboxylic acid derivatives.

Reduction: The acetoxy group can be reduced to an alcohol group, resulting in 4'-hydroxy-biphenyl-4-carboxylic acid.

Substitution: The acetoxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) are used, often in the presence of a polar solvent.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halides or amine derivatives.

Comparaison Avec Des Composés Similaires

Biphenyl-4-carboxylic acid

Biphenyl-4,4'-dicarboxylic acid

4'-Hydroxy-biphenyl-4-carboxylic acid

This comprehensive overview provides a detailed understanding of 4'-Acetoxy-biphenyl-4-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

4'-Acetoxy-biphenyl-4-carboxylic acid (ABCA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and materials science. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources, including experimental studies and theoretical analyses.

4'-Acetoxy-biphenyl-4-carboxylic acid has the molecular formula and a molecular weight of 252.25 g/mol. It is characterized by its biphenyl structure with acetoxy and carboxylic acid functional groups, which may contribute to its biological properties.

Anti-inflammatory Effects

The anti-inflammatory potential of related biphenyl derivatives has been documented. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation through various signaling pathways. The acetoxy group may enhance the compound's ability to interact with inflammatory mediators, although direct evidence for ABCA remains sparse .

Anticancer Activity

There is emerging evidence suggesting that biphenyl derivatives possess anticancer properties. For instance, studies have shown that certain biphenyl carboxylic acids can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of cell cycle regulators and induction of oxidative stress within cancer cells . However, specific studies focusing on ABCA are necessary to confirm these effects.

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives of biphenyl-4-carboxylic acid and evaluated their biological activities. The results indicated that modifications at the 4' position significantly affected the compounds' efficacy against different cancer cell lines, suggesting a structure-activity relationship that could be explored further with ABCA .

Case Study 2: Interaction with Biomolecules

Another study investigated how biphenyl derivatives interact with biomolecules, particularly proteins involved in inflammation and cancer pathways. The findings highlighted that these compounds could bind effectively to target proteins, potentially altering their activity and providing a therapeutic avenue for drug development .

Data Summary

Propriétés

IUPAC Name |

4-(4-acetyloxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTQUKBUJJKNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346400 | |

| Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75175-09-6 | |

| Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.